An In-depth Technical Guide to m-PEG8-NHS Ester
An In-depth Technical Guide to m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
m-PEG8-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) reagent widely utilized in bioconjugation, drug delivery, and diagnostics. It is a monofunctional PEGylation reagent featuring a chain of eight ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a reactive N-hydroxysuccinimide (NHS) ester. The methoxy-capped PEG chain imparts hydrophilicity, enhances biocompatibility, and can reduce the immunogenicity of conjugated molecules. The NHS ester group allows for the efficient and specific covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, detailed experimental protocols, and key applications, with a focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Core Properties and Specifications
The physical and chemical properties of m-PEG8-NHS ester are critical for its application in bioconjugation. These properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | N-Succinimidyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | N/A |
| Molecular Formula | C22H39NO12 | [1] |
| Molecular Weight | 509.54 g/mol | [1] |
| CAS Number | 756525-90-3 | [1] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Appearance | Colorless to yellowish viscous liquid or solid | N/A |
| Spacer Arm Length | 29.8 Å (26 atoms) | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Reaction Mechanism and Kinetics
The primary utility of m-PEG8-NHS ester lies in its ability to react with primary amines (-NH2), which are abundantly found on the surface of proteins (e.g., the ε-amine of lysine (B10760008) residues) and at the N-terminus of polypeptides.
Amine Acylation
The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5.[2]
Caption: Amine acylation reaction of m-PEG8-NHS ester.
Competing Hydrolysis
In aqueous solutions, the NHS ester is susceptible to hydrolysis, where it reacts with water to revert to the carboxylic acid form, rendering it unreactive towards amines. This competing reaction is highly pH-dependent, with the rate of hydrolysis increasing significantly with higher pH.
NHS Ester Hydrolysis Half-Life
The stability of the NHS ester in aqueous buffers is a critical factor for successful conjugation. The table below summarizes the approximate half-life of NHS esters under various conditions.
| pH | Temperature | Half-Life | Reference |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.6 | 4°C | 10 minutes | [2] |
Experimental Protocols
The following section provides a detailed methodology for a typical protein PEGylation experiment using m-PEG8-NHS ester.
Materials Required
-
m-PEG8-NHS ester
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Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
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Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column)
Experimental Workflow Diagram
Caption: General workflow for protein PEGylation.
Detailed Procedure
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Reagent Preparation:
-
Allow the vial of m-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a solution of the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of m-PEG8-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
-
PEGylation Reaction:
-
Calculate the required volume of the m-PEG8-NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold molar excess over the protein).
-
Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer to consume any unreacted m-PEG8-NHS ester. Add Tris or glycine (B1666218) to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the PEGylated Conjugate:
-
Remove unreacted PEG reagent and the NHS byproduct using a size-based separation method.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO). Perform several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): Load the quenched reaction mixture onto an SEC column equilibrated with a suitable buffer. The larger PEGylated protein will elute before the smaller, unreacted PEG reagent.
-
-
Analysis and Characterization:
-
The extent of PEGylation and the purity of the conjugate should be assessed using appropriate analytical techniques.
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.
-
HPLC (SEC or RP-HPLC): Can be used to separate and quantify the PEGylated product from the un-PEGylated protein and impurities.[3][4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.[5]
-
Applications in Research and Drug Development
The unique properties of m-PEG8-NHS ester make it a valuable tool in several areas of biomedical research.
-
Improving Pharmacokinetics: PEGylation increases the hydrodynamic radius of therapeutic proteins and peptides, which can reduce renal clearance and extend their circulation half-life in vivo.[6]
-
Reducing Immunogenicity: The hydrophilic PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[6]
-
Enhancing Solubility and Stability: Attaching PEG chains can improve the solubility of hydrophobic molecules in aqueous solutions and protect proteins from enzymatic degradation.
-
Antibody-Drug Conjugates (ADCs): m-PEG8-NHS ester is frequently used as a non-cleavable linker in the synthesis of ADCs.[7][8][9] In this context, it connects the antibody to a cytotoxic payload. The PEG spacer can improve the solubility of the ADC and influence its pharmacokinetic properties.
Logical Relationship in ADC Synthesis
Caption: Role of m-PEG8-NHS ester in ADC construction.
Troubleshooting and Considerations
-
Low PEGylation Efficiency:
-
Ensure the protein buffer is free of primary amines (e.g., Tris, glycine).
-
Verify the reactivity of the m-PEG8-NHS ester; it is moisture-sensitive and should be stored properly.
-
Increase the molar excess of the PEG reagent or prolong the reaction time.
-
-
Protein Aggregation:
-
High concentrations of organic solvent can cause aggregation. Keep DMSO/DMF concentration below 10%.
-
Perform the reaction at a lower temperature (4°C).
-
-
Heterogeneity of Conjugates:
-
The reaction with lysine residues is often non-specific, leading to a mixture of products with varying numbers of PEG chains attached.
-
Analytical characterization is crucial to understand the distribution of species. For more controlled conjugation, site-specific methods may be required.
-
Conclusion
m-PEG8-NHS ester is a versatile and powerful reagent for the modification of biomolecules. Its well-defined structure, hydrophilic properties, and specific reactivity with primary amines make it an essential tool for drug development professionals seeking to improve the therapeutic properties of proteins, peptides, and antibodies. A thorough understanding of its reaction chemistry and adherence to optimized protocols are critical for achieving successful and reproducible bioconjugation outcomes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. m-PEG8-NHS ester - Immunomart [immunomart.com]
